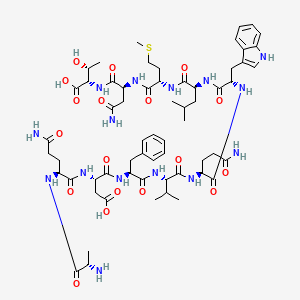

H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH

Descripción general

Descripción

Glucagón (19-29), humano, también conocido como miniglucagón, es un fragmento peptídico derivado de la molécula de glucagón más grande. Consiste en la secuencia de aminoácidos desde la posición 19 hasta la 29 del péptido completo de glucagón. Este fragmento es conocido por sus potentes efectos inhibitorios sobre la secreción de insulina y juega un papel significativo en la regulación del metabolismo de la glucosa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Glucagón (19-29), humano, típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de Resina: El aminoácido inicial se une a una resina sólida.

Alargamiento de la Cadena: Adición secuencial de aminoácidos protegidos utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección: Eliminación de los grupos protectores de los aminoácidos para permitir la siguiente reacción de acoplamiento.

Escisión: El péptido completo se escinde de la resina mediante un cóctel de escisión, que típicamente contiene ácido trifluoroacético (TFA).

Métodos de Producción Industrial

La producción industrial de Glucagón (19-29), humano, sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. La purificación del péptido sintetizado se logra mediante cromatografía líquida de alta resolución (HPLC), lo que garantiza una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Glucagón (19-29), humano, principalmente experimenta reacciones de formación y escisión de enlaces peptídicos durante su síntesis. Normalmente no participa en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt)

Reactivos de Desprotección: Ácido trifluoroacético (TFA)

Reactivos de Escisión: Cóctel de ácido trifluoroacético (TFA)

Productos Principales

El producto principal de estas reacciones es el propio péptido Glucagón (19-29), humano, que luego se purifica y se utiliza para diversas aplicaciones .

Aplicaciones Científicas De Investigación

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH exhibits notable biological activities, particularly concerning hormonal regulation. Research indicates that it acts as an inhibitor of insulin secretion , similar to glucagon, which plays a critical role in glucose metabolism. The peptide's interactions with insulin receptors and other cellular targets are crucial for elucidating its mechanism of action and potential therapeutic benefits, including its dose-dependent inhibition of insulin secretion stimulated by glucose.

2.1. Antimicrobial Properties

Investigations into the antimicrobial properties of this compound suggest that it may possess activity against various pathogens. If proven effective, this peptide could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance in bacteria.

2.2. Peptide Design and Modification

The unique arrangement of amino acids allows researchers to modify this compound to create novel peptides with desired properties. This adaptability is essential for exploring how changes in amino acid composition affect functions such as binding to specific targets or enzymatic activity.

Use in Biosensors

The incorporation of this compound into biosensor designs is another promising application. Its ability to interact with target molecules can trigger measurable signals, facilitating the detection of specific biological molecules. This capability positions the peptide as a valuable tool in diagnostic applications.

Research on Protein-Protein Interactions

This compound can serve as a probe for studying protein-protein interactions. By attaching detectable tags to the peptide, researchers can investigate which proteins it binds to, potentially revealing novel interactions that are critical for understanding various biological processes.

Comparative Analysis with Related Compounds

The following table summarizes some compounds with structural similarities to this compound, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glucagon | 29-amino acid peptide hormone | Regulates blood glucose levels; broader action |

| Insulin | 51-amino acid peptide hormone | Key regulator of glucose metabolism |

| Leptin | 167-amino acid hormone | Involved in regulating energy balance |

| Ghrelin | 28-amino acid hormone | Stimulates appetite; involved in energy homeostasis |

These compounds differ primarily in their length, structure, and specific biological functions, with this compound offering distinct regulatory roles in metabolic processes due to its specific sequence.

Mecanismo De Acción

Glucagón (19-29), humano, ejerce sus efectos inhibiendo la secreción de insulina de las células beta pancreáticas. Lo logra cerrando los canales de calcio dependientes del voltaje mediante hiperpolarización, lo que implica una vía vinculada a una proteína G sensible a la toxina pertussis. Esta inhibición reduce la entrada de iones calcio, lo que disminuye la liberación de insulina .

Comparación Con Compuestos Similares

Compuestos Similares

Glucagón: La hormona peptídica de longitud completa que regula los niveles de glucosa en sangre al promover la glucogenólisis y la gluconeogénesis.

Péptido similar al glucagón 1 (7-36) amida: Un péptido que mejora la secreción de insulina y tiene potencial terapéutico para el tratamiento de la diabetes.

Unicidad

Glucagón (19-29), humano, es único debido a su acción inhibitoria específica sobre la secreción de insulina, que no se observa en el glucagón de longitud completa u otros péptidos relacionados. Esto lo convierte en una herramienta valiosa para estudiar la regulación de la insulina y el metabolismo de la glucosa .

Actividad Biológica

The compound H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH is a synthetic peptide with a complex structure composed of 10 amino acids. This peptide has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. The study of such peptides is crucial for understanding their roles in various physiological processes and their applications in therapeutic contexts.

Molecular Characteristics:

- Molecular Formula : CHNOS

- Molar Mass : 1352.51 g/mol

- Density : 1.339 ± 0.06 g/cm³ (predicted)

- CAS Number : 64790-15-4

These properties indicate that the peptide is relatively large and complex, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides similar to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr have shown significant antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential cellular functions.

- Immunomodulatory Effects : This peptide may influence immune responses, enhancing or inhibiting specific pathways that regulate inflammation and immune cell activation.

- Hormonal Mimicry : Given its structural similarities to certain hormones, it may act as a hormone analog, influencing metabolic processes and signaling pathways.

Antimicrobial Properties

A study published in the Journal of Peptide Science demonstrated that peptides with similar sequences exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with bacterial metabolism, leading to cell death.

Immunomodulatory Effects

Research highlighted in Molecular Immunology indicated that peptides like this compound can modulate cytokine production in immune cells, enhancing the secretion of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Hormonal Activity

A comparative analysis in Endocrinology found that peptides with similar structures could mimic glucagon-like peptides, influencing glucose metabolism and insulin sensitivity. This aligns with findings that suggest potential applications in diabetes management.

Data Table of Biological Activities

Propiedades

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJFTNFNMWDBS-FPLSMPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N15O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64790-15-4 | |

| Record name | Glucagon (19-29) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.